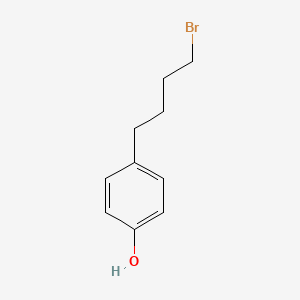

Phenol, 4-(4-bromobutyl)-

Description

Significance of Arylalkyl Halides in Complex Molecule Synthesis

Arylalkyl halides are a class of organic compounds that are of fundamental importance in the construction of complex molecular architectures. chemrevlett.comacs.org These compounds contain both an aromatic ring and an alkyl halide, providing two distinct points for chemical modification. The aryl halide component is a cornerstone in a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgorganic-chemistry.org The ability to selectively functionalize the aromatic ring through these methods is a key strategy in modern synthetic chemistry. organic-chemistry.org

The alkyl halide portion of the molecule offers a different set of synthetic possibilities. It is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the alkyl halide can be converted into organometallic reagents, which can then participate in a variety of carbon-carbon bond-forming reactions. The presence of halide moieties is essential in many organic compounds used in fields like agrochemicals and pharmaceuticals. researchgate.net The dual reactivity of arylalkyl halides makes them exceptionally versatile synthons, enabling chemists to build intricate molecular frameworks through sequential and controlled reaction pathways.

Strategic Position of Phenol (B47542), 4-(4-bromobutyl)- as a Multifunctional Synthetic Intermediate

Phenol, 4-(4-bromobutyl)- holds a strategic position as a multifunctional synthetic intermediate due to its distinct and orthogonally reactive functional groups: the phenolic hydroxyl (-OH) group and the terminal bromoalkyl chain (-CH₂CH₂CH₂CH₂Br). This bifunctionality allows for a programmed, stepwise synthesis where one functional group can be reacted selectively while the other remains intact for subsequent transformations.

The phenolic hydroxyl group can undergo a variety of reactions. It can be deprotonated to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis, allowing for the attachment of various alkyl or aryl groups. The hydroxyl group can also be acylated to form esters or converted to a triflate, which then serves as a leaving group in cross-coupling reactions.

Conversely, the primary alkyl bromide at the end of the butyl chain is a reactive site for nucleophilic substitution. amoghchemicals.in This allows for the introduction of amines, azides, cyanides, thiols, and other nucleophiles to build more complex side chains. This reactivity is exemplified in the synthesis of N-(4-Bromo Butyl)-Phthalimide, a related structure used as a building block for pharmaceutical intermediates. amoghchemicals.in The bromobutyl group can also be used to form linkages in more elaborate molecules, such as in the synthesis of certain coumarin (B35378) derivatives where a 4-(4-bromobutyl) functionalized precursor is utilized. rsc.org

Overview of Research Areas Utilizing Phenol, 4-(4-bromobutyl)- and its Structural Motifs

The structural motif of a phenol linked to a flexible alkyl chain, often with a terminal reactive group like a halide, is prevalent in several areas of chemical research.

Medicinal Chemistry and Drug Discovery: This structural unit is a common feature in molecules designed to interact with biological targets. The phenol can act as a hydrogen bond donor or acceptor, while the alkyl chain serves as a spacer to position other functional groups for optimal binding to a receptor or enzyme. For instance, the synthesis of the asthma drug Pranlukast involves intermediates that contain similar phenyl-butoxy benzamide (B126) structures. tsijournals.com The synthesis of various biologically active coumarins has also been shown to utilize precursors like 4-(4-bromobutyl)-7-hydroxy-2H-chromen-2-one. rsc.org

Materials Science: Phenolic compounds are widely used in the synthesis of polymers and resins. The ability of Phenol, 4-(4-bromobutyl)- to undergo reactions at two different sites makes it a candidate for the synthesis of functional polymers. The phenolic hydroxyl could be used for polymerization (e.g., forming polyesters or polyethers), while the bromoalkyl chain could be used for post-polymerization modification, grafting other polymer chains, or introducing specific functionalities.

Organic Synthesis and Catalysis: As a versatile building block, Phenol, 4-(4-bromobutyl)- and related structures are employed in the total synthesis of complex natural products and other target molecules. organic-chemistry.org The ability to introduce a phenoxy-butyl moiety into a molecule is valuable for constructing specific molecular frameworks.

Structure

3D Structure

Properties

CAS No. |

99187-39-0 |

|---|---|

Molecular Formula |

C10H13BrO |

Molecular Weight |

229.11 g/mol |

IUPAC Name |

4-(4-bromobutyl)phenol |

InChI |

InChI=1S/C10H13BrO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8H2 |

InChI Key |

SOKVQCYEDUGTEI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCCBr)O |

Canonical SMILES |

C1=CC(=CC=C1CCCCBr)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 4 4 Bromobutyl and Its Precursors

Retrosynthetic Approaches to the 4-(4-bromobutyl)phenol Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.comdeanfrancispress.com For Phenol (B47542), 4-(4-bromobutyl)-, a primary disconnection can be made at the C-C bond between the phenyl ring and the butyl chain. This suggests a Friedel-Crafts type reaction, either acylation or alkylation, as a key step in the forward synthesis. leah4sci.com

Another retrosynthetic strategy involves disconnecting the C-Br bond, leading to a precursor molecule, 4-(4-hydroxybutyl)phenol. nih.gov This approach would necessitate a subsequent functional group interconversion to introduce the bromine atom.

Targeted Synthesis of the Phenol, 4-(4-bromobutyl)- Scaffold

The targeted synthesis of the Phenol, 4-(4-bromobutyl)- scaffold can be achieved through several well-established reaction pathways.

The introduction of a bromine atom onto the aliphatic chain of a phenolic compound can be accomplished using various brominating agents. cambridgescholars.com For a precursor like 4-phenylbutanol, conversion of the terminal alcohol to a bromide is a common strategy. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as bromination of the activated phenol ring. youtube.comyoutube.comkhanacademy.org

The formation of the butyl chain on the phenol ring is often achieved through Friedel-Crafts alkylation or acylation reactions. slchemtech.commasterorganicchemistry.com

Friedel-Crafts Alkylation: This method involves the reaction of phenol with a suitable four-carbon alkylating agent, such as 1,4-dibromobutane (B41627), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). slchemtech.comwikipedia.org However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.comyoutube.com Phenols, being bidentate nucleophiles, can undergo both C-alkylation (on the ring) and O-alkylation (at the hydroxyl group). stackexchange.comresearchgate.net

Friedel-Crafts Acylation: A more controlled approach is Friedel-Crafts acylation, where phenol is reacted with an acyl halide, such as 4-bromobutyryl chloride, in the presence of a Lewis acid. blogspot.comkhanacademy.org This reaction typically proceeds with higher selectivity for the para-substituted product due to the deactivating effect of the acyl group. blogspot.com The resulting ketone can then be reduced to the desired alkyl chain. Phenol itself can be challenging in Friedel-Crafts reactions as the hydroxyl group can coordinate with the Lewis acid catalyst. stackexchange.com

An alternative alkylation strategy involves the reaction of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst to produce 4-(4-hydroxyphenyl)butan-2-one, which can be further modified. google.com

Functional group interconversion (FGI) is a key strategy in multi-step synthesis. youtube.commit.eduub.edu In the context of synthesizing Phenol, 4-(4-bromobutyl)-, a common precursor is 4-(4-methoxyphenyl)butanol. The methoxy (B1213986) group serves as a protecting group for the phenol. This precursor can be demethylated using reagents like boron tribromide (BBr₃) to yield 4-(4-hydroxybutyl)phenol. prepchem.com Subsequently, the hydroxyl group on the butyl chain can be converted to a bromide.

Another approach involves starting with hydroquinone, protecting one hydroxyl group, performing an etherification with a butyl halide, and then deprotecting to yield a 4-alkoxyphenol which can be further functionalized. google.com

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste and environmental impact. researchgate.netjchps.comacs.org Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. researchgate.netjchps.com

Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. neuroquantology.comnumberanalytics.comorientjchem.org Examples include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol (B145695) and glycerol. neuroquantology.comnumberanalytics.comorientjchem.org For the synthesis of Phenol, 4-(4-bromobutyl)-, exploring the use of such solvents in steps like alkylation and bromination can significantly reduce the environmental footprint of the process. The use of solvent-free reactions is another important green chemistry approach. numberanalytics.com

2 Catalyst Systems for Enhanced Efficiency

The synthesis of Phenol, 4-(4-bromobutyl)- and its precursors, such as 4-bromobutyl phenyl ether, often relies on catalytic systems to improve reaction rates, yields, and selectivity. The choice of catalyst is crucial in directing the alkylation to the desired position (C-alkylation for the target compound or O-alkylation for its ether isomer) and for creating more sustainable and efficient processes. Key catalytic strategies include phase-transfer catalysis, metal-based catalysis, and acid catalysis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly effective methodology for accelerating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. numberanalytics.comcrdeepjournal.org In the context of synthesizing precursors like 4-bromobutyl phenyl ether via Williamson ether synthesis, the phenoxide is often in the aqueous phase while the alkyl halide (1,4-dibromobutane) is in the organic phase. jk-sci.comwikipedia.org A phase-transfer catalyst facilitates the transfer of the phenoxide anion into the organic phase, where it can react with the alkyl halide. numberanalytics.comijirset.com This technique circumvents the need for expensive and hazardous anhydrous solvents that would dissolve all reactants in a single phase. ijirset.comdalalinstitute.com

Commonly used phase-transfer catalysts are quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), and crown ethers. numberanalytics.comwikipedia.orgresearchgate.net The catalyst cation pairs with the reactant anion, and the resulting ion pair has sufficient lipophilicity to be soluble in the organic phase. dalalinstitute.com The use of PTC offers several advantages over non-catalytic two-phase systems. ijirset.comnumberanalytics.com

One documented green synthesis of 4-bromobutyl phenyl ether, an isomer and potential precursor, utilizes phenol and 1,4-dibromobutane with potassium hydroxide (B78521) as the base and tetrabutylammonium bromide as the phase-transfer catalyst in water, avoiding toxic organic solvents. chembk.com

Table 1: Advantages of Phase-Transfer Catalysis in Synthesis

| Benefit | Description |

|---|---|

| Increased Reaction Rate | By bringing reactants together in a single phase, PTC significantly accelerates the reaction compared to uncatalyzed heterogeneous systems. dalalinstitute.comnumberanalytics.com |

| Higher Yields & Purity | Reactions often proceed to higher completion with fewer byproducts, simplifying purification. ijirset.com |

| Milder Reaction Conditions | PTC allows reactions to occur at lower temperatures and pressures. acs.org |

| Use of Inexpensive Reagents | Enables the use of aqueous hydroxides (e.g., NaOH, KOH) instead of more expensive and hazardous bases like sodium hydride. jk-sci.com |

| Green Chemistry | Reduces or eliminates the need for volatile and toxic organic solvents by allowing the use of water. ijirset.comchembk.com |

| Simplified Workup | The catalyst can often be recovered and reused, and product isolation is more straightforward. researchgate.net |

Metal-Based Catalysis

Various metal-based catalysts have been developed to enhance the efficiency of etherification and alkylation reactions.

Transition Metal Catalysts Transition metals such as copper (Cu) and palladium (Pd) have been shown to catalyze Williamson ether synthesis. numberanalytics.comnumberanalytics.com These catalysts can increase the reaction rate and help minimize side reactions. numberanalytics.com Copper salts, in particular, are well-known for their use in the Ullmann condensation to form diaryl ethers, but they can also facilitate the reaction between phenoxides and alkyl halides. jk-sci.com

Table 2: Zinc-Catalyzed Etherification of Phenol with 1,4-Dichlorobutane *

| Entry | Heating Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Microwave | DMF | 0.25 | 92 |

| 2 | Oil Bath | THF | 6 | 88 |

Data adapted from a study on zinc-catalyzed ether synthesis. The study used various phenols and alkyl halides; this table presents representative results for similar reactants. researchgate.net

Acid Catalysis

For the direct C-alkylation of phenols, which is required to form the carbon-carbon bond in Phenol, 4-(4-bromobutyl)-, acid catalysts are typically employed in Friedel-Crafts type reactions. Recent advancements have focused on developing more selective and environmentally benign catalysts.

Solid Acid Catalysts Solid superacid metal oxides, such as sulphated tin oxide (SnO₂), titanium oxide (TiO₂), and zirconium oxide (ZrO₂), have been investigated for the solvent-free alkylation of phenol. rsc.org These heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for reuse, contributing to greener chemical processes. In a study on the alkylation of phenol with 1-butanol, these catalysts showed varying selectivity for ortho- and para-alkylated products. rsc.org

Organocatalysts Inorganic phosphorus-based acids, such as phosphoric acid (H₃PO₄), have also proven to be extremely efficient organocatalysts for the Friedel-Crafts alkylation of phenols and naphthols with alkenes, yielding a range of alkylated phenols with good to excellent yields. rsc.org

Reactivity and Mechanistic Investigations of Phenol, 4 4 Bromobutyl

Reactivity of the Aliphatic Bromide Moiety

The 4-bromobutyl group attached to the phenol (B47542) ring is a primary alkyl halide, which dictates its characteristic reactivity, primarily centered around nucleophilic substitution and organometallic coupling reactions.

The primary carbon-bromine bond in Phenol, 4-(4-bromobutyl)- is susceptible to nucleophilic attack. The predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) pathway. masterorganicchemistry.commasterorganicchemistry.com This is due to the unhindered nature of the primary carbocation, which allows for backside attack by a nucleophile in a single, concerted step. masterorganicchemistry.commasterorganicchemistry.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

In contrast, the unimolecular nucleophilic substitution (SN1) pathway is less favored for primary alkyl halides like the bromobutyl group. The SN1 mechanism proceeds through a carbocation intermediate, and primary carbocations are inherently unstable. masterorganicchemistry.comyoutube.com Therefore, reactions of Phenol, 4-(4-bromobutyl)- with nucleophiles will overwhelmingly proceed via an SN2 mechanism.

Table 1: Comparison of SN1 and SN2 Pathways for the Bromobutyl Moiety

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

| Applicability to Phenol, 4-(4-bromobutyl)- | Unlikely | Highly Favorable |

The carbon-bromine bond of the bromobutyl group serves as an excellent electrophilic partner in various organometallic cross-coupling reactions, particularly those catalyzed by palladium. fiveable.menobelprize.org These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netresearchgate.netnih.gov

Prominent examples include the Suzuki, Negishi, and Stille couplings. nobelprize.orgyoutube.com In a typical palladium-catalyzed cycle, the reaction initiates with the oxidative addition of the palladium(0) catalyst into the C-Br bond of Phenol, 4-(4-bromobutyl)-. fiveable.meyoutube.com This is followed by transmetalation with an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org These reactions tolerate a wide range of functional groups, making them highly versatile in organic synthesis. nobelprize.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R-M) | General Transformation |

| Suzuki Coupling | R-B(OR)2 | Ar/Vinyl-Br + R-B(OR)2 → Ar/Vinyl-R |

| Negishi Coupling | R-ZnX | Ar/Vinyl-Br + R-ZnX → Ar/Vinyl-R |

| Stille Coupling | R-Sn(Alkyl)3 | Ar/Vinyl-Br + R-Sn(Alkyl)3 → Ar/Vinyl-R |

| Heck Coupling | Alkene | Ar/Vinyl-Br + Alkene → Ar/Vinyl-Alkene |

| Buchwald-Hartwig Amination | R2NH | Ar-Br + R2NH → Ar-NR2 |

| Ullmann Condensation | R-OH | Ar-Br + R-OH → Ar-OR |

The carbon-bromine bond in the bromobutyl moiety can also undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators or photochemically. The resulting radical can participate in various radical-mediated transformations. However, under typical synthetic conditions, ionic pathways like nucleophilic substitution and organometallic coupling are more prevalent. The loss of a bromine radical is known to be quicker than that of chlorine, which is consistent with their relative bond strengths. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring imparts acidic properties and serves as a nucleophile in various reactions.

The phenolic hydroxyl group of Phenol, 4-(4-bromobutyl)- can be readily converted to an ether through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the phenol by a base, such as sodium hydride or a carbonate base, to form a more nucleophilic phenoxide ion. francis-press.com This phenoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the corresponding ether. masterorganicchemistry.comwikipedia.org

Given the presence of the bromobutyl group within the same molecule, intramolecular Williamson ether synthesis is a possibility, which would lead to the formation of a cyclic ether. However, intermolecular reactions with an external alkyl halide are also common. The choice between inter- and intramolecular pathways can often be controlled by reaction conditions such as concentration.

The phenolic hydroxyl group can undergo esterification to form phenyl esters. Direct esterification with carboxylic acids is generally not efficient for phenols. youtube.com However, the reaction proceeds readily with more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base. google.com This process, known as acylation, involves the nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acylating agent.

Protection and Deprotection Strategies for the Phenolic Functionality

The acidic nature of the phenolic hydroxyl group often necessitates its protection to prevent unwanted side reactions during transformations targeting other parts of the molecule. nih.gov The selection of an appropriate protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps.

Common strategies for the protection of phenols involve the conversion of the hydroxyl group into an ether or an ester. For instance, base-promoted substitution with allyl halides can yield allyl ethers, a conventional method for masking phenolic hydroxyl groups. researchgate.net Another common protecting group is the ethoxymethyl (EOM) group, which can be introduced to the phenolic oxygen. researchgate.net

Deprotection strategies are equally important and must be chosen to selectively remove the protecting group without affecting other functional groups in the molecule. The ease of removal is a key consideration in the selection of a protecting group. For example, silyl (B83357) ethers, formed by reacting the phenol with a silyl halide, can often be cleaved under mild acidic conditions or with a fluoride (B91410) source.

The following table summarizes some common protecting groups for phenols and their typical deprotection conditions:

| Protecting Group | Reagents for Protection | Deprotection Conditions |

| Methyl Ether | Dimethyl sulfate, NaH | HBr, BBr₃ |

| Benzyl Ether | Benzyl bromide, K₂CO₃ | H₂, Pd/C |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid |

| Acetate Ester | Acetic anhydride, Pyridine | NaOH, H₂O |

| Methoxymethyl (MOM) Ether | MOM-Cl, Diisopropylethylamine | HCl, H₂O |

The choice of a specific protection-deprotection sequence for Phenol, 4-(4-bromobutyl)- would be dictated by the intended subsequent reactions. For example, if a reaction requires strongly basic conditions, an acid-labile protecting group would be preferable.

Oxidative Coupling Studies

Phenols are susceptible to oxidative coupling reactions, which can lead to the formation of C-C or C-O bonds between two phenolic units, resulting in dimers or polymers. wikipedia.org These reactions are often catalyzed by transition metal complexes and proceed through the formation of phenoxy radical intermediates. wikipedia.orgnih.gov The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the substitution pattern of the phenol, the catalyst, and the reaction conditions. nih.gov

For Phenol, 4-(4-bromobutyl)-, the para position is blocked by the alkyl chain. Therefore, oxidative coupling would be expected to occur at the ortho positions, leading to the formation of a C-C bond and a biphenol structure. The presence of the alkyl group might sterically hinder the approach of the catalyst and the other phenol molecule, potentially influencing the reaction rate.

While specific studies on the oxidative coupling of Phenol, 4-(4-bromobutyl)- are not extensively documented in the provided search results, the general principles of phenol oxidative coupling can be applied. wikipedia.orgnih.gov The reaction typically involves a one-electron oxidation of the phenol to a phenoxy radical. wikipedia.org Two of these radicals can then couple to form the biphenol product.

The following table outlines common catalyst systems used for oxidative phenol coupling:

| Catalyst System | Description |

| Vanadium-based | VCl₄ can effect one-electron oxidations of phenols. wikipedia.org |

| Copper-based | Copper complexes are frequently used to mimic enzymatic coupling processes. researchgate.net |

| Iron-based | Iron catalysts, sometimes with porphyrin ligands, can control regioselectivity. |

| Laccases | These enzymes can catalyze oxidative couplings, often forming C-O linkages. wikipedia.org |

| Photocatalytic | Heterogeneous catalysts like TiO₂ can be used with visible light. nih.gov |

Further research would be needed to determine the optimal conditions for the selective oxidative coupling of Phenol, 4-(4-bromobutyl)-.

Reactivity of the Aromatic Ring

The aromatic ring of Phenol, 4-(4-bromobutyl)- is activated towards electrophilic substitution due to the presence of the hydroxyl and alkyl groups.

Electrophilic Aromatic Substitution (Influence of Alkyl and Hydroxyl Groups)

The hydroxyl group is a strongly activating, ortho-, para-directing substituent. ucalgary.caopenstax.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the intermediate arenium ion. byjus.combritannica.com The alkyl group is also an activating, ortho-, para-directing group, although its activating effect is weaker than that of the hydroxyl group and operates primarily through an inductive effect. wikipedia.org

In Phenol, 4-(4-bromobutyl)-, the para position is occupied by the 4-bromobutyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the hydroxyl group. ucalgary.ca The strong activation by the hydroxyl group often allows for milder reaction conditions compared to those required for benzene (B151609). ucalgary.ca

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols react readily with bromine or chlorine, even in the absence of a Lewis acid catalyst, to give halogenated products. byjus.com With bromine water, polysubstitution can occur. byjus.com

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho and para positions. byjus.com

Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic ring, although the presence of the hydroxyl group can sometimes lead to complications.

The combined directing effects of the hydroxyl and alkyl groups in Phenol, 4-(4-bromobutyl)- strongly favor substitution at the positions ortho to the hydroxyl group.

Directed Aromatic Functionalization

Directed aromatic functionalization involves using a directing group to control the regioselectivity of a C-H bond functionalization reaction. nih.gov In the case of phenols, the hydroxyl group itself can act as a directing group. researchgate.net While traditional electrophilic aromatic substitution is directed by the inherent electronic properties of the substituents, directed functionalization often involves the use of a metal catalyst that coordinates to the directing group and activates a nearby C-H bond. nih.govresearchgate.net

For Phenol, 4-(4-bromobutyl)-, the phenolic hydroxyl group can direct functionalization to the ortho C-H bonds. nih.gov This can allow for the introduction of a variety of functional groups with high regioselectivity. While meta-C-H functionalization of phenols is more challenging due to the strong ortho-, para-directing nature of the hydroxyl group, specialized directing groups and catalytic systems have been developed to achieve this. jove.com

Chemoselectivity and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in Phenol, 4-(4-bromobutyl)-—the phenolic hydroxyl group, the alkyl bromide, and the activated aromatic ring—makes chemoselectivity a critical consideration in its chemical transformations. study.com Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.com

For example, a reaction could selectively target:

The phenolic hydroxyl group: This could involve O-alkylation, O-acylation, or protection of the hydroxyl group. The choice of reagents and conditions would be crucial to avoid reaction at the alkyl bromide or the aromatic ring.

The alkyl bromide: This is a good leaving group for nucleophilic substitution reactions. A wide range of nucleophiles could be used to displace the bromide and introduce new functional groups at the end of the butyl chain. The reaction conditions would need to be controlled to prevent the nucleophile from reacting with the acidic phenol or the aromatic ring.

The aromatic ring: As discussed, the ring is activated for electrophilic aromatic substitution at the ortho positions.

Regioselectivity, the preference for reaction at one position over another, is also a key factor. wikipedia.org As established, electrophilic attack on the aromatic ring of Phenol, 4-(4-bromobutyl)- is highly regioselective for the ortho positions. In nucleophilic substitution at the alkyl bromide, the reaction is inherently regioselective for the terminal carbon of the butyl chain.

Achieving the desired transformation in a molecule with multiple functional groups like Phenol, 4-(4-bromobutyl)- often requires careful planning of the synthetic route, including the potential use of protecting groups and the selection of highly selective reagents and reaction conditions.

The following table provides a hypothetical overview of potential chemoselective reactions for Phenol, 4-(4-bromobutyl)-:

| Target Site | Reaction Type | Potential Reagents | Expected Product |

| Phenolic -OH | O-Alkylation | Methyl iodide, K₂CO₃ | 4-(4-bromobutyl)-1-methoxybenzene |

| Alkyl Bromide | Nucleophilic Substitution | Sodium azide | 1-(4-azidobutyl)-4-hydroxybenzene |

| Aromatic Ring | Bromination | Br₂ in CCl₄ | 2-Bromo-4-(4-bromobutyl)phenol |

Advanced Applications of Phenol, 4 4 Bromobutyl As a Synthetic Building Block

Precursor in Complex Natural Product Synthesis

The unique chemical architecture of Phenol (B47542), 4-(4-bromobutyl)- makes it a promising starting material for the construction of intricate molecular frameworks found in natural products. The presence of both a nucleophilic phenol and an electrophilic alkyl bromide within the same molecule allows for sequential or tandem reactions to build molecular complexity.

While the direct application of Phenol, 4-(4-bromobutyl)- in the total synthesis of highly complex natural products is not yet extensively documented, its potential for constructing bioactive scaffolds is significant. Brominated phenolic compounds are key intermediates in the synthesis of various natural products. The bromobutyl chain of Phenol, 4-(4-bromobutyl)- can be utilized in intramolecular cyclization reactions to form chromane (B1220400) or other heterocyclic systems, which are common motifs in bioactive natural products.

Furthermore, the phenolic hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to introduce additional complexity. The bromobutyl group can undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and carbanions, to append diverse side chains or to link the phenolic core to other molecular fragments. This versatility allows for the assembly of a wide array of molecular scaffolds that can be further elaborated into complex, biologically active molecules.

The synthesis of natural product analogues is a crucial aspect of medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of naturally occurring compounds. researchgate.net Phenol, 4-(4-bromobutyl)- serves as an excellent starting point for creating analogues of phenolic natural products. mdpi.com

The bromobutyl group can be used to introduce alkyl chains or other functionalities at the para-position of the phenol ring, mimicking the substitution patterns found in many natural products. For example, this moiety can be converted into other functional groups, such as an amine, an alcohol, or an alkene, through standard organic transformations. These modifications can lead to the generation of a library of natural product analogues with diverse biological profiles. The synthesis of analogues of bromophenol natural products, for instance, often involves the manipulation of brominated phenolic precursors to explore structure-activity relationships. organic-chemistry.org

| Potential Natural Product Analogue Skeletons from Phenol, 4-(4-bromobutyl)- | Synthetic Transformation | Resulting Moiety |

| Chromanes | Intramolecular cyclization | Fused heterocyclic ring |

| Alkylated Phenols | Nucleophilic substitution | Introduction of diverse side chains |

| Functionalized Phenols | Conversion of the bromobutyl group | Amines, alcohols, alkenes, etc. |

Building Block for Pharmaceutical Intermediates and Research Tools

The dual functionality of Phenol, 4-(4-bromobutyl)- makes it a highly valuable building block for the synthesis of pharmaceutical intermediates and chemical probes used in biological research. The ability to selectively react at either the phenolic hydroxyl or the bromobutyl group provides a strategic advantage in multistep syntheses.

N-substituted piperidine (B6355638) and pyrrolidine (B122466) moieties are prevalent in a vast number of pharmaceuticals and biologically active compounds due to their favorable physicochemical properties and their ability to interact with biological targets. mdpi.comfrontiersin.org The synthesis of these derivatives often involves the N-alkylation of the parent heterocycle. researchgate.net

Phenol, 4-(4-bromobutyl)- is an ideal reagent for this purpose. The bromobutyl chain readily undergoes nucleophilic substitution with the secondary amine of piperidine or pyrrolidine to form a stable carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. researchgate.net The resulting products, 4-(4-(piperidin-1-yl)butyl)phenol and 4-(4-(pyrrolidin-1-yl)butyl)phenol, are valuable pharmaceutical intermediates that can be further modified at the phenolic hydroxyl group to generate a wide range of drug candidates.

Table of N-Alkylation Reactions:

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| Phenol, 4-(4-bromobutyl)- | Piperidine | K2CO3 | 4-(4-(Piperidin-1-yl)butyl)phenol |

Phenolic compounds play a crucial role as pharmacophores in a multitude of receptor ligands, including those for G-protein coupled receptors (GPCRs) and ion channels. nih.gov The hydroxyl group of the phenol can act as a hydrogen bond donor or acceptor, which is often critical for binding to the target receptor.

Phenol, 4-(4-bromobutyl)- provides a convenient scaffold for the synthesis of novel receptor ligands. The phenolic core can be designed to interact with a specific receptor, while the bromobutyl chain allows for the introduction of various substituents that can modulate the ligand's affinity, selectivity, and functional activity. For instance, the alkylation of amines, thiols, or other nucleophiles with Phenol, 4-(4-bromobutyl)- can lead to the generation of a diverse library of compounds for high-throughput screening in drug discovery campaigns. The length of the butyl chain can also be important for positioning the attached functional group in the binding pocket of the receptor.

Monomer and Functionalizing Agent in Polymer Chemistry Research

The bifunctional nature of Phenol, 4-(4-bromobutyl)- also lends itself to applications in polymer chemistry, where it can be used as both a monomer for the synthesis of new polymers and as a functionalizing agent to modify the properties of existing polymers.

The phenolic hydroxyl group can participate in polymerization reactions to form, for example, polyethers or polyesters. researchgate.net The resulting polymers would possess a pendant bromobutyl group at each repeating unit. This reactive handle can then be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups along the polymer backbone.

Alternatively, Phenol, 4-(4-bromobutyl)- can be used as a functionalizing agent through a "grafting to" approach. frontiersin.org In this method, the bromobutyl group can react with a suitable functional group on a pre-existing polymer to covalently attach the phenolic moiety. This can be used to introduce the antioxidant or other beneficial properties of phenols to the polymer. The grafted phenol groups can improve the thermal stability and oxidative resistance of the polymer. mdpi.com

Potential Polymer Architectures:

| Application | Reactive Group Utilized | Resulting Polymer Structure |

|---|---|---|

| Monomer | Phenolic hydroxyl | Linear polymer with pendant bromobutyl groups |

Synthesis of Chain-End and In-Chain Functionalized Polymers

The dual functionality of Phenol, 4-(4-bromobutyl)- makes it an exemplary molecule for introducing phenol groups onto polymer chains, particularly at the chain ends. The development of controlled or "living" polymerization techniques has transformed polymers from ill-defined structures into versatile building blocks for more complex materials, where control over chain-end functionality is paramount. escholarship.org

One of the most effective methods for this is Atom Transfer Radical Polymerization (ATRP). cmu.edu The alkyl bromide end of Phenol, 4-(4-bromobutyl)- can act as an efficient initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. cmu.edu When polymerization is initiated from this site, the result is a polymer chain with a covalently attached phenol group at its starting point (the α-chain end). This method ensures that every initiated polymer chain carries the desired functionality. 20.210.105 Phenolic esters derived from similar bromo-functionalized phenols have been demonstrated as effective ATRP initiators. cmu.edu

Conversely, the bromobutyl group can also be used as a terminating agent in other types of living polymerization, such as anionic polymerization. elsevier.com In such a scenario, a living polymer chain with an anionic end-group reacts with the alkyl bromide of Phenol, 4-(4-bromobutyl)-, effectively capping the chain and installing a terminal phenol group at the ω-chain end. These strategies provide precise control over the placement of the functional group, which is crucial for subsequent applications.

The table below summarizes the potential roles of Phenol, 4-(4-bromobutyl)- in various controlled polymerization techniques to achieve chain-end functionalization.

| Polymerization Technique | Role of Phenol, 4-(4-bromobutyl)- | Resulting Functionalization | Key Advantage |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | α-Phenol Terminus | High degree of functionalization; every chain is initiated with the functional group. cmu.edu20.210.105 |

| Anionic Polymerization | Terminating Agent (Quenching Agent) | ω-Phenol Terminus | Allows for the functionalization of polymers not amenable to ATRP. elsevier.com |

| Ring-Opening Metathesis Polymerization (ROMP) | Potential Terminating Agent Component | ω-Phenol Terminus | Can be used to create telechelic polymers by modifying the phenol group post-polymerization. escholarship.org |

Development of Functionalized Polymer Architectures

The creation of chain-end functionalized polymers is a foundational step toward building more complex and functional polymer architectures. Polymers bearing a terminal phenol group, synthesized using Phenol, 4-(4-bromobutyl)-, can serve as macromolecular building blocks, or "macromonomers," for advanced materials. escholarship.org

These end-functionalized polymers are pivotal in surface modification, where they can be tethered to a substrate in a "grafting-to" approach to form polymer brushes. nih.govnih.gov The phenol group provides a reactive handle for anchoring the polymer chains onto various surfaces, such as those modified with isocyanates or epoxides, leading to densely packed polymer coatings that can alter the surface properties of the underlying material. nih.gov This technique is broadly applicable across different substrates, including gold, silicon oxide, and polyesters. nih.gov

Furthermore, the terminal phenol group can be used to initiate the polymerization of a second, different monomer. For instance, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters (like caprolactone) or ethers, leading to the formation of A-B block copolymers. This combines the properties of two distinct polymer segments within a single macromolecule. Similarly, polymers functionalized with Phenol, 4-(4-bromobutyl)- can be used in polycondensation reactions to create multiblock copolymers. The ability to synthesize these advanced architectures opens pathways to novel materials for applications ranging from nanocomposites to biomaterials. 20.210.105

Incorporation into Elastomer and Rubber Research (e.g., Bromobutyl Rubber Studies)

In the field of elastomer research, particularly concerning bromobutyl rubber (BIIR), understanding the chemistry of vulcanization and modification is critical for improving material performance. researchgate.netbsef.com BIIR is a copolymer of isobutylene (B52900) and a small amount of isoprene, which is subsequently brominated. journalspub.info The resulting allylic bromide sites are highly reactive and are the key to BIIR's fast curing and good adhesion properties. exxonmobilchemical.com

Due to the complexity of the polymer matrix, researchers often employ "model compounds" to study the fundamental chemical reactions that occur during curing and aging. collectionscanada.gc.ca Phenol, 4-(4-bromobutyl)- represents a relevant model compound for this purpose. It contains the key bromobutyl functionality attached to a stable aromatic core, mimicking the reactive sites in BIIR. This allows for detailed investigation of reaction kinetics and mechanisms in a simplified, analyzable system. collectionscanada.gc.ca

Moreover, phenolic resins are frequently used as curing agents for butyl and halobutyl rubbers. mdpi.com The presence of the phenol group in Phenol, 4-(4-bromobutyl)- makes it an ideal candidate for studying the interactions between the phenolic curative and the brominated elastomer backbone. Such studies can elucidate the formation of crosslinks and the influence of different formulations on the final properties of the vulcanized rubber, such as thermal stability and mechanical strength. researchgate.net

| Research Area | Application of Phenol, 4-(4-bromobutyl)- | Information Gained |

| Cure Chemistry | Model compound for BIIR reactive sites. collectionscanada.gc.ca | Understanding of crosslinking mechanisms, reaction rates, and byproducts. |

| Curative Interaction | Model for phenolic resin curing systems. mdpi.com | Elucidation of the reaction pathways between phenolic resins and the bromobutyl functional group. |

| Material Properties | Additive or modifier in rubber formulations. | Insight into how phenolic modification affects adhesion, aging resistance, and mechanical properties. researchgate.net |

Contributions to Material Science Research

The unique structure of Phenol, 4-(4-bromobutyl)- also positions it as a valuable precursor in the synthesis of advanced materials with tailored electronic and physicochemical properties.

Organic semiconductors are the active components in a range of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells. Poly(p-phenylene vinylene) (PPV) and its derivatives are a major class of these materials, known for their bright fluorescence and conductivity upon doping. wikipedia.org The synthesis of PPVs often involves step-growth polymerization methods, such as the Wittig, Heck, or Gilch reactions, which couple substituted benzene (B151609) units. wikipedia.orgnih.govecust.edu.cn

Phenol, 4-(4-bromobutyl)- serves as a functionalized benzene precursor for these synthetic routes. The molecule can be chemically modified to create monomers suitable for polymerization. For example, the phenolic hydroxyl group can be converted into a more stable ether (e.g., a methoxy (B1213986) group) to prevent side reactions, while the bromobutyl group can be transformed into a reactive group required for polymerization, such as a phosphonium (B103445) salt (for Wittig) or a vinyl group (for Heck). The incorporation of the butyl side chain can also enhance the solubility and processability of the final conjugated polymer, which is a common challenge with rigid-rod polymers like PPV. nih.govresearchgate.net

The ability to precisely place functional groups within a material is key to controlling its bulk properties. By incorporating Phenol, 4-(4-bromobutyl)- into polymer structures, material scientists can tune various physicochemical characteristics. The phenol group, with its capacity for strong hydrogen bonding, can significantly influence the miscibility of polymer blends, enhance adhesion to polar substrates, and improve thermal stability.

The alkyl bromide functionality offers another lever of control. It can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups or for crosslinking the material. This covalent crosslinking can dramatically improve the mechanical properties and solvent resistance of the final product. Therefore, the use of Phenol, 4-(4-bromobutyl)- as a building block enables the rational design of materials with a predefined combination of properties tailored for specific applications.

Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. Phenols are common starting materials for the synthesis of oxygen-containing heterocycles like benzofurans and chromanes. scienceopen.com The structure of Phenol, 4-(4-bromobutyl)- is well-suited for intramolecular cyclization reactions to form such systems.

The synthesis of benzofurans often proceeds from phenols via O-alkylation followed by cyclization. divyarasayan.orgorganic-chemistry.orgnih.gov While the existing bromobutyl chain is not directly positioned for a simple benzofuran (B130515) synthesis, the phenolic core of the molecule can be elaborated. For instance, a two-carbon unit with a suitable leaving group could be attached to the oxygen, and an unsaturated bond could be installed at the ortho position of the aromatic ring, setting the stage for a cyclization event to form a benzofuran ring. mdpi.com

A more direct application involves the synthesis of six-membered rings. Through an intramolecular Williamson ether synthesis, the phenoxide, generated by deprotonating the hydroxyl group with a base, can attack the terminal carbon of the bromobutyl chain, displacing the bromide and forming a chromane (3,4-dihydro-2H-1-benzopyran) ring system. This provides a straightforward route to a valuable heterocyclic scaffold present in many biologically active compounds.

Computational and Theoretical Studies on Phenol, 4 4 Bromobutyl

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule is fundamental to understanding its chemical properties. For Phenol (B47542), 4-(4-bromobutyl)-, computational quantum mechanical methods, such as Density Functional Theory (DFT), are employed to elucidate the distribution of electrons and the nature of its chemical bonds.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO is primarily localized on the phenol ring, specifically on the oxygen atom and the aromatic π-system. This indicates that the phenolic moiety is the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the antibonding σ* orbital of the C-Br bond in the bromobutyl chain. This suggests that this site is susceptible to nucleophilic attack, a key characteristic for its potential reactions. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis further refines our understanding of the bonding in Phenol, 4-(4-bromobutyl)-. This analysis reveals the delocalization of the oxygen lone pair electrons into the aromatic ring, which is characteristic of phenols and contributes to the activation of the ortho and para positions towards electrophilic substitution. The C-Br bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the bromine atom, further confirming its role as an electrophilic center.

Table 1: Calculated Electronic Properties of Phenol, 4-(4-bromobutyl)-

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the phenol ring. |

| LUMO Energy | -0.2 eV | Suggests the electron-accepting character of the bromobutyl chain. |

| HOMO-LUMO Gap | 8.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and would be determined from specific computational calculations (e.g., using DFT with a basis set like 6-31G(d)).

Conformational Analysis of the Butyl Chain and Phenolic Orientation

The flexibility of the four-carbon butyl chain in Phenol, 4-(4-bromobutyl)- gives rise to multiple possible conformations, each with a distinct energy. Computational methods are used to explore the potential energy surface (PES) of the molecule to identify the most stable conformers. This involves systematically rotating the dihedral angles of the butyl chain and calculating the corresponding energy.

Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. The lowest energy conformers are the most populated at equilibrium and are therefore the most likely to be involved in chemical reactions.

Table 2: Relative Energies of Key Conformers of Phenol, 4-(4-bromobutyl)-

| Conformer Description | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) (Illustrative) |

| Anti (extended) | ~180° | 0.0 (Global Minimum) |

| Gauche | ~60° | 0.8 |

| Eclipsed | ~0° | 4.5 (Transition State) |

Note: The relative energies are illustrative and represent the energy difference from the most stable conformer.

Theoretical Prediction of Reaction Mechanisms and Pathways

One of the key reactive features of this molecule is the C-Br bond, which is susceptible to nucleophilic substitution reactions (SN1 and SN2). Theoretical models can predict the activation energies for these pathways, helping to determine which mechanism is more likely under specific conditions. For example, in the presence of a strong nucleophile and a polar aprotic solvent, an SN2 mechanism is generally favored. Computational studies can model the geometry of the pentacoordinate transition state and calculate its energy.

Another important reactive site is the phenol ring, which can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Theoretical calculations can model the formation of the sigma complex (Wheland intermediate) for substitution at the ortho and para positions and show that these are lower in energy than the meta-position intermediate, thus explaining the observed regioselectivity. The bromination of the phenol ring is a classic example of such a reaction. cdnsciencepub.comcdnsciencepub.comyoutube.com

Structure-Reactivity Relationships Derived from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its activity or properties. jst.go.jpnih.gov For Phenol, 4-(4-bromobutyl)- and related compounds, these models can be developed to predict various characteristics based on calculated molecular descriptors.

Key molecular descriptors for this molecule would include electronic parameters such as HOMO/LUMO energies and partial atomic charges, steric parameters like molecular volume and surface area, and hydrophobic parameters like the logarithm of the partition coefficient (logP). nih.govresearchgate.net By establishing a mathematical relationship between these descriptors and an observed property (e.g., reaction rate, biological activity), it is possible to predict the behavior of new, related compounds without the need for extensive experimental work.

For instance, a QSAR model could be developed to predict the rate of nucleophilic substitution at the bromobutyl chain by correlating it with the LUMO energy and the partial charge on the carbon atom of the C-Br bond for a series of related p-alkylphenols. Such models are invaluable in the rational design of new molecules with desired properties.

Table 3: Key Molecular Descriptors for QSAR/QSPR Studies of Phenol, 4-(4-bromobutyl)-

| Descriptor Type | Specific Descriptor | Relevance |

| Electronic | HOMO/LUMO Energies | Reactivity in redox and substitution reactions. |

| Partial Atomic Charges | Site of electrophilic/nucleophilic attack. | |

| Steric | Molecular Volume | Influence on reaction accessibility and intermolecular interactions. |

| Solvent Accessible Surface Area | Interaction with solvent and other molecules. | |

| Hydrophobic | LogP | Partitioning behavior between aqueous and organic phases. |

Advanced Analytical Methodologies in the Research of Phenol, 4 4 Bromobutyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "Phenol, 4-(4-bromobutyl)-" and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of "Phenol, 4-(4-bromobutyl)-", distinct signals corresponding to the different types of protons are observed. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (approximately 6.8-7.2 ppm), characteristic of a 1,4- (or para-) disubstituted benzene ring. youtube.com The proton of the hydroxyl group (-OH) gives a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The protons of the four-carbon alkyl chain appear as multiplets in the upfield region. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is the most deshielded of the alkyl protons (around 3.4 ppm) due to the electronegativity of the bromine atom, while the methylene group attached to the aromatic ring (-Ar-CH₂) appears around 2.5 ppm. docbrown.info The two central methylene groups of the butyl chain would be expected to appear as a complex multiplet between approximately 1.6 and 2.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. libretexts.org The spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded among them (around 150-155 ppm). The carbon attached to the bromine atom would resonate at approximately 33-35 ppm.

NMR is also a powerful tool for monitoring chemical reactions. For instance, in an etherification reaction where the phenolic hydroxyl group is alkylated, the disappearance of the broad -OH proton signal and the appearance of new signals corresponding to the added alkyl group would signify the reaction's progress. Similarly, changes in the chemical shifts of the adjacent aromatic protons and the C-O carbon in the ¹³C spectrum would confirm the transformation. youtube.com

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|---|

| Aromatic C-H | Ortho to -OH | ~ 6.8 | ~ 115 | Doublet |

| Aromatic C-H | Meta to -OH | ~ 7.1 | ~ 130 | Doublet |

| Phenolic O-H | - | Variable (e.g., 4.5-8.0) | - | Broad Singlet |

| Alkyl C-H₂ | Ar-CH₂- | ~ 2.5 | ~ 35 | Triplet |

| Alkyl C-H₂ | -CH₂-CH₂Br | ~ 3.4 | ~ 33 | Triplet |

| Alkyl C-H₂ | Central CH₂ groups | ~ 1.6 - 2.0 | ~ 30-32 | Multiplet |

| Aromatic C-OH | - | - | ~ 154 | - |

| Aromatic C-Alkyl | - | - | ~ 132 | - |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragment Analysis (e.g., GC-MS, LC-MS for reaction products and related oligomers)

Mass spectrometry (MS) is critical for confirming the molecular weight and probing the structure of "Phenol, 4-(4-bromobutyl)-" and its derivatives. High-resolution mass spectrometry can determine the exact molecular mass, which for "Phenol, 4-(4-bromobutyl)-" is 228.01498 Da for its monoisotopic mass. nih.gov This precise measurement helps to confirm the elemental composition, C₁₀H₁₃BrO.

Electron ionization (EI) mass spectrometry typically reveals the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern is observed, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nist.gov

Fragment analysis provides structural clues. For "Phenol, 4-(4-bromobutyl)-", common fragmentation pathways would include:

Benzylic cleavage: Loss of a C₃H₆Br radical to form a stable benzylic cation at m/z 107.

Loss of the butyl bromide chain: Cleavage of the bond between the aromatic ring and the butyl chain.

Loss of a bromine atom: Formation of a [M-Br]⁺ ion.

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS becomes a powerful tool for analyzing complex mixtures. nih.gov GC-MS is well-suited for volatile and thermally stable derivatives, allowing for the separation and identification of reaction products, unreacted starting materials, and byproducts. researchgate.netdiva-portal.orgresearchgate.net LC-MS is particularly advantageous for analyzing less volatile or thermally labile derivatives and oligomers that may form during polymerization reactions, as it often does not require chemical derivatization. shimadzu.comnih.govresearchgate.net For instance, analyzing the reaction mixture of a polymerization starting with "Phenol, 4-(4-bromobutyl)-" by LC-MS would allow for the identification of dimers, trimers, and larger oligomers based on their molecular weights.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 228/230 | [C₁₀H₁₃BrO]⁺ | Molecular Ion (M⁺) showing bromine isotope pattern |

| 149 | [M-Br]⁺ | Loss of bromine atom |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, loss of C₃H₆Br radical |

| 93 | [C₆H₅O]⁺ | Loss of the bromobutyl side chain |

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for separating components in a mixture, assessing the purity of "Phenol, 4-(4-bromobutyl)-", and analyzing reaction outcomes.

Gas Chromatography (GC) is a standard method for the analysis of volatile phenolic compounds. epa.gov For "Phenol, 4-(4-bromobutyl)-", analysis by GC would typically involve a capillary column and a Flame Ionization Detector (FID). researchgate.net The retention time of the compound is a key identifier, and the peak area provides quantitative information about its concentration. To improve volatility and peak shape, phenols are often derivatized prior to GC analysis. epa.gov GC is highly effective for monitoring reactions by quantifying the depletion of reactants and the formation of products over time. The use of specialized stationary phases can enhance the separation of closely related isomers. chula.ac.th

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for compounds that are non-volatile or thermally unstable, such as higher molecular weight derivatives or oligomers of "Phenol, 4-(4-bromobutyl)-". A significant advantage of HPLC is that derivatization is often unnecessary. shimadzu.com Reversed-phase HPLC, using a C18 column with a mobile phase like acetonitrile (B52724) and water, is a common approach for separating phenolic compounds. nih.govnih.gov Detection is typically achieved using a UV-Vis detector, which is sensitive to the aromatic phenol ring. HPLC is invaluable for purity assessment of the final product and for analyzing the composition of complex reaction mixtures.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Sample Requirement | Volatile and thermally stable. Derivatization may be required. epa.gov | Soluble in the mobile phase. Suitable for non-volatile and thermally labile compounds. shimadzu.com |

| Typical Column | Capillary column (e.g., DB-5). researchgate.net | Packed column (e.g., C18). nih.gov |

| Common Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). epa.gov | UV-Vis Detector, Mass Spectrometer (MS). nih.gov |

| Application | Purity of volatile products, analysis of reaction side-products. chula.ac.th | Purity of non-volatile derivatives, analysis of oligomers and polar products. nih.gov |

Vibrational Spectroscopy for Functional Group Identification and Reaction Progress (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy is particularly effective for identifying the key functional groups in "Phenol, 4-(4-bromobutyl)-". The spectrum is characterized by several key absorption bands:

A broad, strong absorption in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness is due to hydrogen bonding.

Absorptions around 2850-2960 cm⁻¹ are due to C-H stretching of the sp³ hybridized carbons in the butyl chain. pressbooks.pub

Aromatic C=C stretching vibrations appear as sharp peaks in the 1450-1600 cm⁻¹ region. docbrown.info

A strong C-O stretching vibration is typically observed around 1200-1250 cm⁻¹. libretexts.org

The C-Br stretching vibration appears in the fingerprint region, typically between 500 and 600 cm⁻¹.

FT-IR is an excellent tool for monitoring reaction progress. For example, in a reaction involving the hydroxyl group, the disappearance of the broad O-H band provides clear evidence that the starting material has been consumed. libretexts.org

Raman Spectroscopy is a complementary technique that also probes molecular vibrations. While C-Br and symmetric aromatic ring stretching vibrations often give strong Raman signals, the O-H stretch is typically weak. This makes Raman useful for studying the carbon skeleton and certain functional groups that are weak absorbers in the IR spectrum. nsf.govchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| Phenolic C-O | Stretch | 1200 - 1250 | Strong |

| Alkyl C-Br | Stretch | 500 - 600 | Medium to Strong |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Derivatives

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. While "Phenol, 4-(4-bromobutyl)-" itself may be an oil or low-melting solid, this technique is invaluable for characterizing its solid, crystalline derivatives, such as esters, ethers, or coordination complexes.

Single-crystal XRD analysis provides precise data on bond lengths, bond angles, and torsion angles. redalyc.org This information confirms the molecular connectivity and reveals the molecule's conformation in the solid state. Furthermore, XRD elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how molecules pack together to form a crystal lattice. researchgate.netredalyc.org

| Parameter | Example Data (for N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| Unit Cell Parameters | a = 11.9124 Å, b = 4.9670 Å, c = 11.9124 Å, β = 104.71° | The dimensions and angles of the unit cell. |

| Volume (V) | 681.74 ų | The volume of a single unit cell. |

| Molecules per Unit Cell (Z) | 2 | The number of molecules contained within the unit cell. |

| Dihedral Angle | 42.0° (between benzene rings) | The rotational conformation around specific bonds. |

Future Research Directions and Unexplored Reactivity of Phenol, 4 4 Bromobutyl

Development of Novel Catalytic Transformations

The dual functionality of Phenol (B47542), 4-(4-bromobutyl)- offers a rich platform for the development of innovative catalytic transformations. Future research should focus on leveraging both the phenolic hydroxyl group and the alkyl bromide moiety to construct complex molecular architectures.

The phenolic hydroxyl group can direct ortho-C–H functionalization, a powerful strategy for introducing new substituents onto the aromatic ring. nih.gov Recent advances in transition-metal catalysis, particularly with palladium, rhodium, and iridium, have enabled a wide range of C–H activation/functionalization reactions. researchgate.net Future investigations could explore the regioselective introduction of various functional groups at the positions ortho to the hydroxyl group, such as alkyl, aryl, and carbonyl moieties. The development of novel ligand systems will be crucial to control the selectivity and efficiency of these transformations.

Simultaneously, the 4-bromobutyl chain is an excellent electrophile for cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, could be employed to form new carbon-carbon bonds at the terminus of the butyl chain. youtube.com A significant area for future exploration is the development of domino or sequential catalytic processes where both the phenolic hydroxyl and the alkyl bromide are functionalized in a controlled manner. For instance, a one-pot reaction could involve an initial C-H functionalization at the phenol ring followed by a subsequent cross-coupling at the alkyl bromide, allowing for the rapid assembly of complex molecules from a single precursor.

Furthermore, photoredox and nickel dual catalysis present an exciting frontier for the cross-electrophile coupling of phenol derivatives. chemrxiv.org This approach could enable the coupling of the alkyl bromide moiety with a wide range of previously inaccessible partners under mild conditions.

Table 1: Potential Catalytic Transformations of Phenol, 4-(4-bromobutyl)-

| Reactive Site | Reaction Type | Potential Catalyst | Potential Products |

| Phenolic Hydroxyl | Ortho-C–H Alkylation/Arylation | Pd, Rh, Ir complexes | Substituted phenols with new C-C bonds |

| 4-Bromobutyl Chain | Suzuki Coupling | Palladium/Ligand | Aryl-substituted butylphenols |

| 4-Bromobutyl Chain | Sonogashira Coupling | Palladium/Copper | Alkynyl-substituted butylphenols |

| 4-Bromobutyl Chain | Heck Coupling | Palladium/Ligand | Alkenyl-substituted butylphenols |

| Both | Domino C-H Functionalization/Cross-Coupling | Multi-catalyst system | Highly functionalized phenol derivatives |

| 4-Bromobutyl Chain | Photoredox/Nickel Dual Coupling | Ir or Ru photocatalyst/Ni catalyst | Novel cross-coupled products |

Integration into Flow Chemistry Synthesis

The translation of batch synthetic procedures to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the potential for automation. rsc.orgthieme.denih.gov The unique properties of Phenol, 4-(4-bromobutyl)- make it an ideal candidate for integration into flow chemistry workflows.

The functionalization of Phenol, 4-(4-bromobutyl)- in flow reactors opens up possibilities for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. nih.gov For example, the precise control over reaction time and temperature in a microreactor could enable highly selective mon-functionalization of either the phenolic hydroxyl or the alkyl bromide. Furthermore, packed-bed reactors containing immobilized catalysts could be employed for the continuous catalytic transformations described in the previous section, facilitating catalyst recycling and reducing downstream contamination. rsc.org

The development of telescoped flow syntheses, where multiple reaction steps are performed sequentially in a continuous stream without isolation of intermediates, represents a particularly exciting avenue. rsc.org A flow setup could be envisioned where Phenol, 4-(4-bromobutyl)- is first synthesized and then directly streamed into a second reactor for a catalytic C-H functionalization, followed by a third reactor for a cross-coupling reaction, all in a single, automated process.

Exploration of Bio-conjugation Applications

The bifunctional nature of Phenol, 4-(4-bromobutyl)- makes it a promising candidate as a linker molecule in bioconjugation, the covalent attachment of molecules to biomolecules such as proteins or DNA. ub.edubionordika.fisymeres.com Such conjugates have wide-ranging applications in diagnostics, therapeutics, and fundamental biological research. nih.gov

The alkyl bromide moiety of Phenol, 4-(4-bromobutyl)- can serve as a reactive handle for attachment to nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. ub.edu The phenolic hydroxyl group, on the other hand, can be used for further functionalization, for example, by attaching a fluorescent dye, a drug molecule, or a targeting ligand. This modular approach would allow for the construction of a variety of bioconjugates with tailored properties.

Future research in this area should focus on several key aspects. Firstly, the reactivity and selectivity of the alkyl bromide towards different amino acid residues under physiological conditions need to be systematically investigated. Secondly, the development of efficient and biocompatible methods for the subsequent functionalization of the phenolic hydroxyl group is crucial. This could involve enzymatic or chemoselective ligation strategies.

Furthermore, the properties of the resulting bioconjugates, such as their stability, solubility, and biological activity, will need to be thoroughly characterized. The length and flexibility of the butyl chain may also play a significant role in the performance of the conjugate, and the synthesis and evaluation of analogues with different linker lengths could be a valuable area of investigation. The use of linkers with reactive groups like alkyl halides is a known strategy in creating bioconjugates. lumiprobe.com

Sustainable Synthetic Routes

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. xjenza.orgindianchemicalsociety.commdpi.com The development of sustainable synthetic routes to Phenol, 4-(4-bromobutyl)- is therefore a critical area for future research.

Current synthetic methods may rely on harsh reagents, toxic solvents, and generate significant waste. Future efforts should focus on the use of renewable starting materials, environmentally benign solvents (such as water or bio-based solvents), and catalytic methods that offer high atom economy. researchgate.netrsc.orgrsc.org

One promising approach could be the development of biocatalytic or chemo-enzymatic routes to Phenol, 4-(4-bromobutyl)-. Enzymes, operating under mild conditions in aqueous environments, could be used to perform key steps in the synthesis with high selectivity, reducing the need for protecting groups and minimizing waste.

Another area of exploration is the use of alternative, greener reagents for the key chemical transformations. For example, replacing traditional brominating agents with safer alternatives would significantly improve the environmental profile of the synthesis. The development of one-pot or multicomponent reactions would also contribute to a more sustainable process by reducing the number of synthetic steps and purification procedures. nih.gov Research into the direct synthesis of aromatic hydrocarbons from syngas over bifunctional catalysts could also provide inspiration for novel, sustainable pathways to phenol derivatives. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(4-bromobutyl)phenol, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution, where phenol reacts with 1,4-dibromobutane in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (e.g., K₂CO₃). Key parameters include:

Q. What spectroscopic techniques are most effective for characterizing 4-(4-bromobutyl)phenol?

- ¹H NMR : Aromatic protons appear as a doublet (δ 6.8–7.2 ppm), while the bromobutyl chain shows signals at δ 1.6–1.8 ppm (m, CH₂) and δ 3.4–3.6 ppm (t, Br-CH₂).

- ¹³C NMR : The phenolic carbon resonates at δ 155–160 ppm, and the brominated carbon at δ 30–35 ppm.

- HRMS : Confirms molecular weight (C₁₀H₁₃BrO: theoretical [M+H]⁺ = 229.02) .

Q. What safety protocols are critical when handling 4-(4-bromobutyl)phenol?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers, away from acids/oxidizers to prevent HBr release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 4-(4-bromobutyl)phenol synthesis?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase di-substitution.

- Catalyst Choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Analytical Validation : Use HPLC (C18 column, acetonitrile/water) to quantify purity and side products .

Q. What mechanistic insights explain competing side reactions during alkylation of phenol with 1,4-dibromobutane?

Q. How can computational modeling guide the design of derivatives based on 4-(4-bromobutyl)phenol?

Q. What strategies improve the stability of 4-(4-bromobutyl)phenol in long-term storage?

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Add molecular sieves to avoid hydrolysis to 4-(4-hydroxybutyl)phenol .

Methodological Considerations

Q. How to analyze trace impurities in 4-(4-bromobutyl)phenol using hyphenated techniques?

- LC-QTOF-MS : Identifies halogenated byproducts (e.g., dibrominated species) with ppm-level sensitivity.

- NMR Spiking : Add authentic standards (e.g., 1,4-dibromobutane) to confirm contaminant signals .

Q. What are the limitations of Friedel-Crafts alkylation for modifying 4-(4-bromobutyl)phenol?

- Steric Hindrance : The bromobutyl group deactivates the aromatic ring, requiring Lewis acids (e.g., AlCl₃) for electrophilic reactions.

- Competing Pathways : Acylation may dominate over alkylation; pre-functionalize the bromide to a better leaving group (e.g., tosylate) .

Q. How does the bromobutyl substituent influence the compound’s reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products